

Advanced Characterization of Hybrid Materials: 1-(3-Chlorophenyl)guanidinium Nitrate

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Compound of Interest

Compound Name:	1-(3-Chlorophenyl)guanidine nitrate
CAS No.:	38647-81-3
Cat. No.:	B3036630

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Executive Summary & Chemical Context

The guanidinium cation

is a celebrated template in crystal engineering due to its ability to form persistent, planar hydrogen-bonded networks (ribbons and rosettes) with oxyanions like nitrate (

).[1]

1-(3-Chlorophenyl)guanidinium nitrate introduces a symmetry-breaking element—the meta-chlorophenyl group. This modification serves two critical functions:

- Induction of Acentricity: The bulky, asymmetric substituent disrupts the centrosymmetric packing often found in simple guanidinium salts, increasing the probability of crystallizing in non-centrosymmetric space groups (e.g.,

,

) required for Second Harmonic Generation (SHG).

- Halogen Bonding Potential: The chlorine atom at the meta position provides a
-hole capable of forming
or
interactions, adding a third dimension of stability to the lattice.

This guide details the protocol for synthesizing, crystallizing, and structurally resolving this compound, with a focus on quantifying the supramolecular synthons that define its physicochemical properties.[2]

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction, high-purity precursor material is required. The synthesis relies on the protonation of the guanidine base, carefully controlled to prevent nitration of the aromatic ring.

Synthetic Pathway

Reaction Logic:

Step-by-Step Methodology:

- Precursor Dissolution: Dissolve 10 mmol of 1-(3-chlorophenyl)guanidine (or its carbonate salt) in 20 mL of Ethanol/Water (4:1 v/v).
- Acid Addition: Add 10 mmol of 2M
dropwise at
.
 - Critical Control Point: Maintain temperature
to avoid electrophilic aromatic substitution (nitration) on the phenyl ring.
- pH Adjustment: Verify pH
3-4.

- Isolation: Stir for 2 hours, then evaporate solvent under reduced pressure to obtain a white precipitate. Recrystallize from hot ethanol.

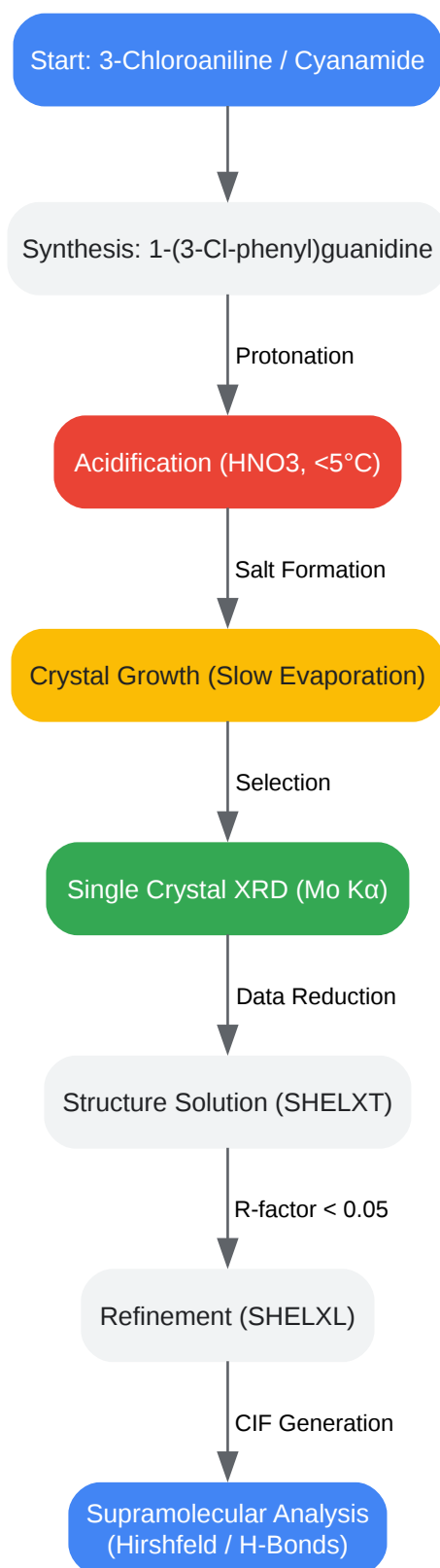
Crystal Growth Dynamics

High-quality single crystals are grown using the Slow Evaporation Technique (SET).

Parameter	Specification	Rationale
Solvent System	Methanol:Water (3:1)	Methanol solubilizes the organic moiety; water stabilizes the nitrate H-bond network.
Concentration	0.5 M (Supersaturated)	Ensures steady nucleation without rapid precipitation.
Temperature	25°C (0.5°C)	Thermal fluctuations cause defects/inclusions.
Growth Period	10–14 Days	Allows for thermodynamic ordering of the bulky chlorophenyl group.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural resolution.



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Caption: Operational workflow for the synthesis and structural determination of 1-(3-Chlorophenyl)guanidinium nitrate.

Crystal Structure Analysis (The Core)

Upon collecting X-ray diffraction data (typically using Mo K

radiation,

Å), the analysis must focus on three specific structural features that define the material's utility.

The Hydrogen Bonding Network (2D Architecture)

The interaction between the guanidinium cation and the nitrate anion is the primary structure-directing force. You must validate the presence of the

supramolecular heterosynthon.

- Mechanism: Two N-H protons from the guanidinium moiety donate to two Oxygen atoms of the nitrate.
- Geometry Check:
 - distance:
Å.
 - [ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">](#)
:
 - [. \[3\]](#)
- Topology: These interactions typically form "corrugated sheets" or "ribbons" extending along the crystallographic b-axis.

Halogen Bonding and 3D Packing

The 3-chlorophenyl group is not passive. It dictates the stacking of the 2D H-bonded sheets.

- Look for: Type II Halogen bonds (

).

- Significance: If the

distance is less than the sum of van der Waals radii (

Å), this interaction locks the sheets into a non-centrosymmetric arrangement, enhancing NLO response.

Hirshfeld Surface Analysis

To quantify these weak interactions, generate Hirshfeld surfaces mapped with

.

- Red Spots: Indicate strong H-bonds (
-).
- White Regions: Indicate van der Waals contacts.
- Fingerprint Plot:
 - Look for sharp spikes at the bottom left (short
-) corresponding to
- interactions.
- Assess the percentage contribution of
- or
- contacts to the total surface area.

Physicochemical Characterization

Thermal Stability (DSC/TGA)

Nitrate salts are energetic oxidizers. Thermal analysis is mandatory before bulk processing.

- Expected Profile: Sharp melting endotherm (typically 140–160°C) followed immediately by exothermic decomposition.
- Safety Threshold: Do not heat bulk samples beyond 120°C without prior TGA confirmation.

Non-Linear Optical (NLO) Screening

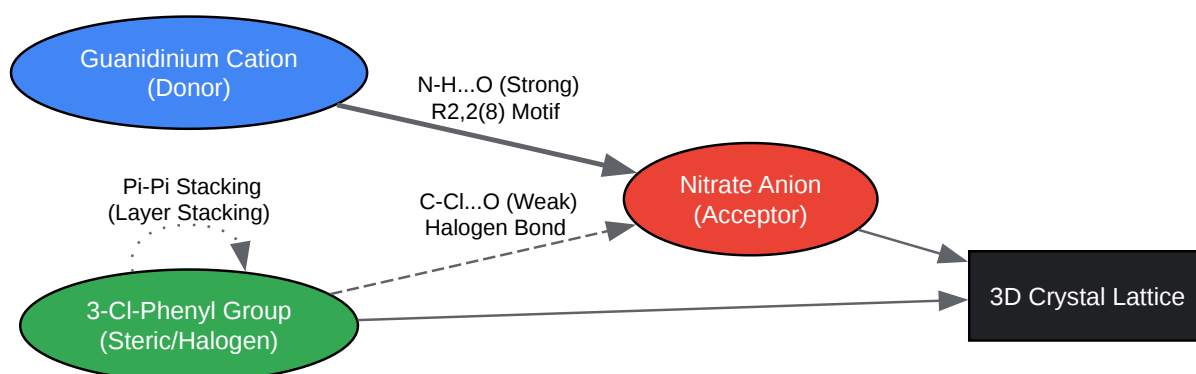
If the structure solves to a non-centrosymmetric space group (e.g.,

), perform the Kurtz-Perry Powder test.

- Reference: KDP (Potassium Dihydrogen Phosphate).
- Procedure: Irradiate microcrystalline powder with a Q-switched Nd:YAG laser (1064 nm).
- Output: Measure intensity of green light (532 nm). Guanidinium derivatives often show 1-2x KDP efficiency.

Structural Logic Diagram

The following diagram details the specific atomic interactions you are looking for in the solved structure.



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Caption: Interaction map showing the hierarchy of forces: Strong H-bonds form 2D sheets; Halogen/Pi interactions stack them into 3D.

References

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